molecular formula C20H23NO6 B2645993 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794928-44-1

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2645993
CAS No.: 1794928-44-1
M. Wt: 373.405
InChI Key: HQKMEIJWGQONHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester compound with a molecular formula of C20H23NO6 and a molecular weight of 373.40 g/mol . This complex molecule features a 2-(4-ethoxyphenyl)acetate moiety, a structure also found in compounds like ethyl 4-ethoxyphenylacetate , which is linked via an ester bond to a (2,4-dimethoxyphenyl)carbamoyl group. Its structure incorporates two aromatic rings with methoxy and ethoxy substituents, contributing to its specific physicochemical properties. With a calculated LogP of 2.55 and a polar surface area of 83 Ų, the compound presents a characteristic balance of lipophilicity and polarity . It contains 10 rotatable bonds, offering significant conformational flexibility for a molecule of its size. Researchers value this compound as a sophisticated chemical building block, particularly in method development for green chemistry applications, where compounds like dimethyl carbonate serve as sustainable alternatives to traditional reagents . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-26-15-7-5-14(6-8-15)11-20(23)27-13-19(22)21-17-10-9-16(24-2)12-18(17)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMEIJWGQONHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common route starts with the preparation of the intermediate [(2,4-Dimethoxyphenyl)carbamoyl]methyl chloride, which is then reacted with 2-(4-ethoxyphenyl)acetic acid under esterification conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Research indicates that derivatives of this compound exhibit significant biological activities, particularly anti-inflammatory effects.

Anti-inflammatory Effects

Studies have shown that the compound can inhibit COX enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
A19.45 ± 0.0742.1 ± 0.30
B26.04 ± 0.3631.4 ± 0.12
C28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the phenyl ring can enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases.

Research Applications

  • Medicinal Chemistry : The compound is being investigated for its potential role in developing new anti-inflammatory drugs.
  • Pharmacology : Its ability to modulate enzyme activity positions it as a candidate for further exploration in drug development targeting metabolic disorders.
  • Biochemical Studies : Understanding its interaction with biological targets can provide insights into its therapeutic potential and mechanisms of action.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : One study found that this compound exhibited selective activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Antiviral Activity : Another study demonstrated that the compound could significantly reduce the size and number of inclusions formed by Chlamydia trachomatis in vitro, suggesting a viable path for therapeutic development against chlamydial infections.
  • Safety Profile : Toxicity evaluations revealed that this compound does not adversely affect human cell viability at therapeutic concentrations, supporting its potential use in medicinal applications.

Mechanism of Action

The mechanism of action of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs based on substituent patterns, functional groups, and biological relevance. Key structural and functional distinctions are outlined below:

Substituent Variations on the Aromatic Rings

Compound Name Carbamoyl Substituent Acetate Substituent Molecular Weight Key Features
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate 2,4-Dimethoxyphenyl 4-Ethoxyphenyl ~434.4 (calc.) Ethoxy group enhances lipophilicity compared to methoxy analogs .
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(6-methoxybenzofuran-3-yl)acetate (CAS 786724-25-2) 2,4-Dimethoxyphenyl 6-Methoxybenzofuran ~455.4 Benzofuran moiety introduces π-π stacking potential, altering pharmacokinetics .
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate 4-Ethoxyphenyl 4-Methoxyphenyl 462.5 Ethoxy-methoxy pairing balances solubility and membrane permeability .
Methyl 2-((5-(2,4-dimethoxyphenyl)-1,2,4-triazol-3-yl)thio)acetate (Compound 2.6) 2,4-Dimethoxyphenyl 1,2,4-Triazole-thio ~322.3 Triazole-thio group enhances metal-binding capacity, relevant for enzyme inhibition .

Functional Group Modifications

  • Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) : Fluorine substitution at the 4-position increases metabolic stability and electronegativity, impacting receptor binding .
  • Ethyl 2-(2,4-dimethoxybenzylamino)acetate (CAS 95218-34-1): Benzylamine linkage replaces carbamoyl, reducing hydrogen-bonding capacity but improving synthetic accessibility .

Biological Activity

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and research findings.

  • Molecular Formula: C20H23NO5
  • Molecular Weight: 357.41 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The compound features a carbamate functional group and an ester linkage, which are critical for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activity and influence cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures.

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes:

  • Formation of Carbamate: Reaction between 2,4-dimethoxyaniline and an appropriate isocyanate.
  • Esterification: Reacting the carbamate intermediate with 2-(4-ethoxyphenyl)acetic acid under acidic conditions.

Research Applications

This compound is utilized not only in academic research but also holds potential for industrial applications in drug development and synthesis of biologically active compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of a carbamoyl derivative (e.g., 2,4-dimethoxyphenyl isocyanate) with a phenylacetate ester. A common approach includes refluxing reactants in alcohol (e.g., ethanol) with catalytic sulfuric acid, followed by neutralization with sodium bicarbonate to isolate the product . Optimization may involve adjusting solvent polarity (e.g., ethanol-water mixtures for recrystallization), reaction time (e.g., 10–12 hours under reflux), and stoichiometric ratios to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O) from ester (∼1730 cm⁻¹) and carbamoyl (∼1680 cm⁻¹) groups, and aromatic C-H stretches (∼3000–3100 cm⁻¹) .
  • NMR : Look for methoxy protons (δ 3.7–3.9 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm). In ¹³C NMR, ester carbonyls appear at ∼170 ppm, and carbamoyl carbonyls at ∼155 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of methoxy or ethoxy groups) confirm molecular weight and structural motifs .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : Store at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC .
  • Humidity : Use controlled humidity chambers (e.g., 75% RH) to assess hydrolysis of ester or carbamoyl groups .
  • Light : UV/Vis exposure tests (e.g., ICH Q1B guidelines) to detect photodegradation products .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets, and what parameters validate these models?

  • Methodological Answer : Use tools like Glide XP to model binding affinities. Key steps:

Protein Preparation : Optimize target structure (e.g., enzymes with hydrophobic pockets) using molecular dynamics.

Ligand Docking : Incorporate water desolvation energy and hydrophobic enclosure effects for accurate scoring .

Validation : Compare docking scores (e.g., RMSD < 2.0 Å) with experimental IC₅₀ values from enzyme inhibition assays. Cross-validate using mutagenesis studies on predicted binding residues .

Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to distinguish overlapping NMR signals .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers or confirm regioselectivity in substitution patterns (e.g., dimethoxy vs. ethoxy groups) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with cyclopropoxy) and assess changes in logP (HPLC-derived) and solubility (shake-flask method) .
  • Bioassays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cell-based assays (e.g., IC₅₀ for cytotoxicity).
  • QSAR Modeling : Corrogate electronic (Hammett σ), steric (Taft Es), and hydrophobic (π) parameters with activity data to identify critical substituents .

Q. What advanced techniques elucidate degradation pathways under oxidative or hydrolytic stress?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acids) using high-resolution mass spectrometry .
  • Kinetic Studies : Monitor pseudo-first-order rate constants (kobs) under varying pH (2–12) to map acid/base-catalyzed hydrolysis mechanisms .
  • Isotope Tracing : Use ¹⁸O-labeled water in hydrolysis experiments to confirm ester cleavage pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.